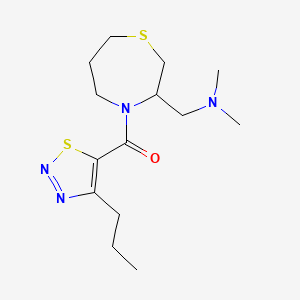
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C14H24N4OS2 and its molecular weight is 328.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule characterized by the presence of a thiazepane ring and a thiadiazole moiety. These structural features suggest significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and research findings.
Structural Overview
The compound can be broken down into two main components:
- Thiazepane Ring : A seven-membered heterocyclic ring containing sulfur and nitrogen.
- Thiadiazole Moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms.
Molecular Structure
| Component | Description |
|---|---|
| Thiazepane | Contributes to the compound's heterocyclic nature and potential reactivity. |
| Thiadiazole | Known for its diverse biological activities including antimicrobial and anticancer effects. |
| Dimethylamino Group | Enhances lipophilicity and bioavailability, potentially increasing therapeutic efficacy. |
Antimicrobial Activity
Research indicates that compounds with thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to possess activity against various bacterial strains and fungi. The presence of the thiazepane structure may also enhance this activity through synergistic effects.
Anti-inflammatory Properties
Compounds similar to the target molecule have demonstrated anti-inflammatory effects in various studies. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
Anticancer Potential
Recent studies have suggested that compounds containing both thiazepane and thiadiazole rings may inhibit cancer cell proliferation. The exact mechanism is believed to involve interaction with specific molecular targets related to cell cycle regulation and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives found that compounds with similar structures to our target exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably low, indicating potent antimicrobial properties.
Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound could reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
Study 3: Anticancer Activity
A recent investigation into the anticancer properties of thiazepane-containing compounds showed that they could induce apoptosis in human cancer cell lines through activation of caspase pathways.
The biological activity of this compound is thought to be mediated through:
- Enzyme Inhibition : Interaction with key enzymes involved in inflammatory processes or microbial resistance.
- Receptor Modulation : Binding to specific receptors that regulate cell growth and immune responses.
Table: Summary of Biological Activities
Propiedades
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4OS2/c1-4-6-12-13(21-16-15-12)14(19)18-7-5-8-20-10-11(18)9-17(2)3/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNRYPPSVIIXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCSCC2CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














